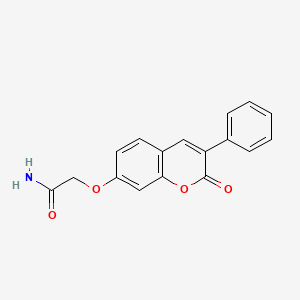

![molecular formula C15H16N2O5 B2813646 3-[3-(4-methoxyphenyl)-4-methyl-2,6-dioxo-3,6-dihydropyrimidin-1(2H)-yl]propanoic acid CAS No. 1242837-06-4](/img/structure/B2813646.png)

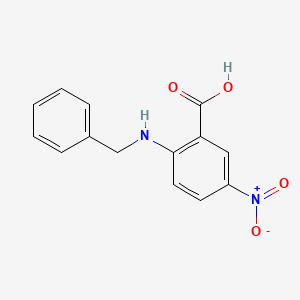

3-[3-(4-methoxyphenyl)-4-methyl-2,6-dioxo-3,6-dihydropyrimidin-1(2H)-yl]propanoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

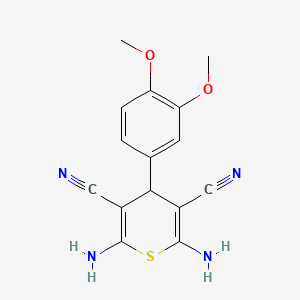

3-[3-(4-methoxyphenyl)-4-methyl-2,6-dioxo-3,6-dihydropyrimidin-1(2H)-yl]propanoic acid is a useful research compound. Its molecular formula is C15H16N2O5 and its molecular weight is 304.302. The purity is usually 95%.

BenchChem offers high-quality 3-[3-(4-methoxyphenyl)-4-methyl-2,6-dioxo-3,6-dihydropyrimidin-1(2H)-yl]propanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-[3-(4-methoxyphenyl)-4-methyl-2,6-dioxo-3,6-dihydropyrimidin-1(2H)-yl]propanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

- Application : Researchers have investigated its potential as an antioxidant, which could be valuable in preventing oxidative stress-related diseases .

- Application : It can be used to detect even relatively small amounts of coffee intake in biological samples, making it useful in dietary studies and monitoring coffee-related effects .

- Application : PGE₂ plays a role in inflammation and pain. By inhibiting its production, hydroferulic acid may have therapeutic potential in managing inflammatory conditions .

- Application : Its unique structure and biological activities make it an interesting candidate for designing novel pharmaceutical agents .

- Application : Understanding its biosynthesis, distribution, and ecological roles contributes to our knowledge of plant metabolism and adaptation .

Antioxidant Activity

Biomarker for Coffee Consumption

Prostaglandin E₂ Inhibition

Pharmaceutical Research

Natural Product Chemistry

Cosmetics and Skincare

Mécanisme D'action

Target of Action

The primary target of 3-[3-(4-methoxyphenyl)-4-methyl-2,6-dioxo-3,6-dihydropyrimidin-1(2H)-yl]propanoic acid is the GPR41 receptor . This receptor has a higher affinity for the compound than for HMCA . The activation of this receptor plays a crucial role in lipid metabolism and has significant effects on obesity and hepatic steatosis .

Mode of Action

The compound interacts with its target, the GPR41 receptor, by binding to it with a higher affinity than HMCA . The activation of this receptor stimulates the lipid breakdown metabolic pathway .

Biochemical Pathways

The activation of the GPR41 receptor leads to the stimulation of the lipid breakdown metabolic pathway . This pathway plays a crucial role in the anti-obesity effects and improvement of hepatic steatosis .

Pharmacokinetics

It is known that the compound is a metabolite produced by the gut microbiota through the transformation of 4-hydroxy-3-methoxycinnamic acid (hmca) . The bioavailability and bioaccessibility of the compound after ingestion, as well as the complex molecular mechanisms behind its substantial regulation of metabolic homeostasis, need further elucidation .

Result of Action

The activation of the GPR41 receptor by 3-[3-(4-methoxyphenyl)-4-methyl-2,6-dioxo-3,6-dihydropyrimidin-1(2H)-yl]propanoic acid leads to the stimulation of the lipid breakdown metabolic pathway . This results in anti-obesity effects and improvement of hepatic steatosis .

Action Environment

The action, efficacy, and stability of 3-[3-(4-methoxyphenyl)-4-methyl-2,6-dioxo-3,6-dihydropyrimidin-1(2H)-yl]propanoic acid can be influenced by various environmental factors. For instance, the gut microbiota plays a crucial role in the production of the compound . Other factors such as diet, lifestyle, and individual health status may also influence the compound’s action and efficacy.

Propriétés

IUPAC Name |

3-[3-(4-methoxyphenyl)-4-methyl-2,6-dioxopyrimidin-1-yl]propanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O5/c1-10-9-13(18)16(8-7-14(19)20)15(21)17(10)11-3-5-12(22-2)6-4-11/h3-6,9H,7-8H2,1-2H3,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUEQYNLJKVIGFF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)N(C(=O)N1C2=CC=C(C=C2)OC)CCC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[3-(4-methoxyphenyl)-4-methyl-2,6-dioxo-3,6-dihydropyrimidin-1(2H)-yl]propanoic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(4-Chlorophenyl)-2-oxoethyl 2-(benzo[d]thiazol-2-ylthio)acetate](/img/structure/B2813566.png)

![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)isobutyramide](/img/structure/B2813571.png)

![5-(2-Methoxyphenyl)-2-(2-thienyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B2813582.png)

![5,5,7,7-Tetramethyl-2-[[4-(3-methylpiperidin-1-yl)sulfonylbenzoyl]amino]-4,6-dihydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2813586.png)